molecular formula C6H9N3O B1599962 3-Methoxy-5-methylpyrazin-2-amine CAS No. 89464-87-9

3-Methoxy-5-methylpyrazin-2-amine

Cat. No. B1599962
CAS RN: 89464-87-9
M. Wt: 139.16 g/mol
InChI Key: NIQNPTQRAGJGPS-UHFFFAOYSA-N
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Patent
US05668137

Procedure details

2-Amino-3-bromo-5-methylpyrazine (0.374 g) was added to a freshly prepared solution of sodium methoxide in methanol (made by addition of sodium (0.115 g) to methanol (6 ml). The reaction mixture was heated under reflux for 18 hours, cooled to ambient temperature and the solvent removed by evaporation. Water (5 ml) was added to the residue and extracted with dichloromethane (3×20 ml). The combined organic extracts were dried (MgSO4) and the solvent removed by evaporation. The residue was purified by chromatography on silica gel, eluting with dichloromethane to give 2-amino-3-methoxy-5-methylpyrazine as a white crystalline solid (0.208 g, 75%), m.p. 67°-69° C.; mass spectrum (+ve CI): 140 (M+H)+.
Quantity
0.374 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.115 g
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7](Br)=[N:6][C:5]([CH3:9])=[CH:4][N:3]=1.[CH3:10][O-:11].[Na+].[Na]>CO>[NH2:1][C:2]1[C:7]([O:11][CH3:10])=[N:6][C:5]([CH3:9])=[CH:4][N:3]=1 |f:1.2,^1:12|

Inputs

Step One
Name
Quantity
0.374 g
Type
reactant
Smiles
NC1=NC=C(N=C1Br)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.115 g
Type
reactant
Smiles
[Na]
Name
Quantity
6 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
the solvent removed by evaporation
ADDITION
Type
ADDITION
Details
Water (5 ml) was added to the residue
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed by evaporation
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel
WASH
Type
WASH
Details
eluting with dichloromethane

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=C(N=C1OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.208 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.